N-(1-Methylpiperazine)-3,3-diethyl-2,4-pyridinedione
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Overview
Description
N-(1-Methylpiperazine)-3,3-diethyl-2,4-pyridinedione is a heterocyclic organic compound that features a piperazine ring substituted with a methyl group and a pyridinedione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methylpiperazine)-3,3-diethyl-2,4-pyridinedione typically involves the reaction of diethanolamine with methylamine under high pressure and temperature conditions. This reaction forms N-methylpiperazine, which can then be further reacted with appropriate reagents to introduce the pyridinedione moiety .
Industrial Production Methods
Industrial production of N-methylpiperazine, a key intermediate, is achieved by reacting diethanolamine with methylamine at 250 bar and 200°C . The subsequent steps to introduce the pyridinedione moiety involve standard organic synthesis techniques, including cyclization and functional group transformations.
Chemical Reactions Analysis
Types of Reactions
N-(1-Methylpiperazine)-3,3-diethyl-2,4-pyridinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(1-Methylpiperazine)-3,3-diethyl-2,4-pyridinedione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized as a corrosion inhibitor and in the production of specialty chemicals
Mechanism of Action
The mechanism of action of N-(1-Methylpiperazine)-3,3-diethyl-2,4-pyridinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biochemical pathways. For example, it may inhibit protein kinases involved in cancer progression or modulate neurotransmitter receptors in the central nervous system .
Comparison with Similar Compounds
Similar Compounds
Piperazine: A simpler analog with a six-membered ring containing two nitrogen atoms.
N-Methylpiperazine: Similar structure but lacks the pyridinedione moiety.
4-Methylpiperazine: Another analog with a methyl group on the piperazine ring.
Uniqueness
Its ability to undergo diverse chemical reactions and its potential therapeutic applications set it apart from simpler piperazine derivatives .
Properties
CAS No. |
78144-37-3 |
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Molecular Formula |
C15H25N3O2 |
Molecular Weight |
279.38 g/mol |
IUPAC Name |
3,3-diethyl-1-[(4-methylpiperazin-1-yl)methyl]pyridine-2,4-dione |
InChI |
InChI=1S/C15H25N3O2/c1-4-15(5-2)13(19)6-7-18(14(15)20)12-17-10-8-16(3)9-11-17/h6-7H,4-5,8-12H2,1-3H3 |
InChI Key |
DJKGBMOJHLFNOU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)C=CN(C1=O)CN2CCN(CC2)C)CC |
Origin of Product |
United States |
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